Structural Isomer Discrimination: 3-Thia vs. 2-Thia Bicyclic System
The target compound features a sulfur atom at position 3 of the bicyclic ring, whereas its closest commercially available isomer (CAS 2059931-75-6) places sulfur at position 2 . This positional difference is expected to alter hydrogen‑bonding geometry, dipole moment, and target‑binding orientation, although direct comparative biological data for these two isomers have not been published in peer‑reviewed literature or patents as of the analysis date.
| Evidence Dimension | Sulfur positional isomerism in the 7-oxa-thiabicyclo[4.1.0]heptane ring |
|---|---|
| Target Compound Data | Sulfur at position 3 (7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl), CAS 2060024-14-6 |
| Comparator Or Baseline | Sulfur at position 2 (7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl), CAS 2059931-75-6 |
| Quantified Difference | No quantitative bioactivity differential available; structural difference confirmed by distinct CAS registration and SMILES notation |
| Conditions | Structural comparison based on vendor‑supplied CAS and molecular formula (both C₉H₁₁BrN₂OS, MW 275.17) |
Why This Matters
Procurement of the correct isomer ensures fidelity in SAR campaigns, where even a single heteroatom positional shift can abolish or invert target engagement.
